1-NM-PP1

概要

説明

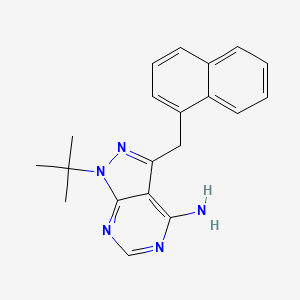

1-NM-PP1 is a compound that belongs to the class of pyrazolopyrimidines. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by its unique structure, which includes a tert-butyl group, a naphthalen-1-ylmethyl group, and a pyrazolo[3,4-d]pyrimidin-4-amine core.

準備方法

The synthesis of 1-NM-PP1 typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

Attachment of the naphthalen-1-ylmethyl group: This can be done through a nucleophilic substitution reaction using naphthalen-1-ylmethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using flow microreactor systems for better control over reaction conditions .

化学反応の分析

1-NM-PP1 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl and naphthalen-1-ylmethyl groups, using reagents like alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

1-NM-PP1 is a cell-permeable analog of PP1 that functions as a selective inhibitor of mutated kinases compared to their wild-type counterparts . It is effective against analog-sensitive kinases (as-kinases), which have a small amino acid at the ATP binding site's gatekeeper residue .

Scientific Research Applications

this compound has diverse applications in scientific research, notably in kinase inhibition and studying cellular processes.

- Kinase Inhibition : this compound inhibits several tyrosine kinase targets. It has IC50 values of 1 μM for v-Src, 0.6 μM for c-Fyn, 0.6 μM for c-Abl, 18 μM for CDK2, and 22 μM for CaMK II . It also inhibits v-Src-as1, c-Fyn-as1, cAbl-as2, CDK2-as1 and CAMKII-as1 with IC50 values of 4.3 nM, 3.2 nM, 120 nM, 5 nM and 8 nM, respectively .

- In vitro kinase assays: this compound is used in in vitro kinase assays to measure the inhibition constant (Ki). These assays are conducted with [γ-32P]ATP at low ATP concentrations .

- Study of Toxoplasma gondii : this compound inhibits the T. gondii life cycle at concentrations greater than 500 nM . It targets TgCDPK1, which is vital for gliding motility in T. gondii .

- PDK1 Signaling Analysis: this compound suppresses the phosphorylation of PDK1 targets in PDK1?/? ES cells expressing PDK1 L159G, but not wild-type PDK1 . It also inhibits sorbitol-induced MSK1 S212 T-loop phosphorylation, ERK/p38MAPK phosphorylation sites S581, and ERK/p38 dependent autophosphorylation at S376 . Furthermore, this compound inhibits IGF1-stimulated PKB/Akt T308 phosphorylation and S6K activity in PDK1?/? +LG ES cells .

- TrkB Signaling Inhibition: 1NM-PP1 selectively prevented TrkB phosphorylation and halted hypersensitivity in response to tissue or nerve injury .

作用機序

The mechanism of action of 1-NM-PP1 involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for anti-cancer therapies .

類似化合物との比較

1-NM-PP1 can be compared with other pyrazolopyrimidine derivatives, such as:

2NM-PP1: Another pyrazolopyrimidine known for its kinase inhibitory properties.

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different core structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-NM-PP1 is an ATP-competitive inhibitor primarily used to study the biological functions of specific kinases, particularly in the context of analog-sensitive (as) kinases. This compound has garnered attention for its selectivity and potency against various kinases, making it a valuable tool in cellular and molecular biology research.

This compound selectively inhibits as-kinases, which are characterized by having small amino acids at their gatekeeper residues, allowing for the binding of larger inhibitors like this compound. The compound's binding leads to a conformational change in the kinase domain, which can either inhibit or, in some cases, activate downstream signaling pathways depending on the context and specific kinase involved .

Key Findings:

- Activation of Ire1 Kinase : Interestingly, in certain contexts, this compound can act as a cofactor for activating Ire1 mutants that have been sensitized to the inhibitor. This suggests that the compound may not only inhibit but also modulate kinase activity through conformational changes .

- Inhibition of PDK1 : In studies involving PDK1 (3-phosphoinositide-dependent protein kinase 1), this compound was shown to suppress phosphorylation of PDK1 targets effectively in cells lacking PDK1, indicating its potential role in manipulating signaling pathways related to cell growth and survival .

Table: Summary of Biological Effects of this compound

Case Studies

Case Study 1: Toxoplasma gondii

In a study examining the effects of this compound on Toxoplasma gondii, it was found that the compound effectively inhibited gliding motility at concentrations greater than 500 nM. The target identified was TgCDPK1, which plays a crucial role in this motility process. Mutations in TgCDPK1 conferred resistance to this compound, highlighting its specificity and potential applications in parasite biology .

Case Study 2: PDK1 Signaling

Research involving PDK1 demonstrated that this compound could inhibit phosphorylation events critical for cellular responses to growth factors. In experiments with PDK1-deficient embryonic stem cells expressing mutant forms of PDK1, the compound successfully inhibited target phosphorylation without affecting wild-type PDK1, showcasing its utility in dissecting signaling pathways .

Research Findings

The selectivity and potency of this compound make it an essential tool for studying various kinases. Its ability to inhibit specific kinases while sparing others allows researchers to delineate complex signaling networks within cells. For instance:

- Selectivity Profile : Studies have demonstrated that while this compound inhibits several as-kinases effectively, it also exhibits weak activity against some wild-type kinases. This selectivity is crucial for minimizing off-target effects when used in experimental settings .

Table: IC50 Values for Selected Kinases

| Kinase | IC50 (nM) | Comments |

|---|---|---|

| TgCDPK1 | >500 | Significant inhibition observed |

| PDK1 | ~100 | Effective suppression of target phosphorylation |

| Wild-Type Kinases | >1000 | Minimal inhibition noted |

特性

IUPAC Name |

1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJQSQYMMKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408954 | |

| Record name | 1-NM-PP1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221244-14-0 | |

| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221244-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-NM-PP1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。